Ethyl 2,4-dichlorophenoxyacetate

概要

説明

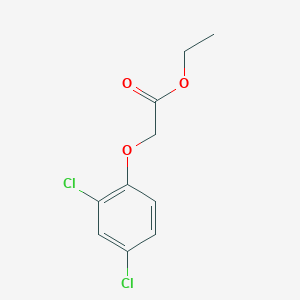

Ethyl 2,4-dichlorophenoxyacetate is an organic compound with the molecular formula C10H10Cl2O3. It is an ester derivative of 2,4-dichlorophenoxyacetic acid, which is widely known for its use as a systemic herbicide. This compound is primarily used in agricultural settings to control broadleaf weeds by mimicking the action of natural plant hormones, leading to uncontrolled growth and eventual death of the target plants .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dichlorophenoxyacetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2,4-Dichlorophenoxyacetic acid+EthanolH2SO4Ethyl 2,4-dichlorophenoxyacetate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a continuous flow reactor to maximize efficiency and yield. The use of a suitable solvent, such as toluene, helps in the separation of the product from the reaction mixture .

化学反応の分析

Types of Reactions: Ethyl 2,4-dichlorophenoxyacetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, the ester bond is cleaved, resulting in the formation of 2,4-dichlorophenoxyacetic acid and ethanol.

Reduction: The compound can be reduced to form 2,4-dichlorophenoxyethanol.

Substitution: The chlorine atoms in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under elevated temperatures.

Major Products Formed:

Hydrolysis: 2,4-dichlorophenoxyacetic acid and ethanol.

Reduction: 2,4-dichlorophenoxyethanol.

Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

科学的研究の応用

Herbicidal Properties

Ethyl 2,4-Dichlorophenoxyacetate is widely recognized for its role as a selective herbicide. It targets broadleaf weeds while leaving grasses unharmed. Its primary applications include:

- Crop Protection : Used extensively in crops such as wheat, corn, and soybeans to control unwanted vegetation that competes for nutrients and water .

- Turf Management : Applied in residential and commercial lawns to eliminate broadleaf weeds without damaging grass species .

Efficacy in Weed Control

A study demonstrated that the co-application of ethyl 2,4-D with other herbicides significantly enhances weed control effectiveness. For instance, combining it with metribuzin improved the control of glyphosate-resistant horseweed by up to 97% .

Environmental Impact

While effective in weed management, the use of ethyl 2,4-D also raises concerns regarding its environmental impact. Research indicates that its application can adversely affect soil mycoflora and beneficial fungi essential for soil health. Specifically, studies have shown a reduction in fungal species diversity following the application of 2,4-D .

Human Poisoning Cases

This compound has been linked to various cases of poisoning due to accidental or intentional ingestion. Clinical studies have documented severe health effects resulting from exposure:

- Neurotoxicity and Cardiovascular Effects : Ingestion can lead to symptoms such as muscle fibrillations and acute kidney injury. A case report highlighted a patient's recovery after aggressive treatment involving gastric lavage and forced alkaline diuresis .

- Misdiagnosis Risks : Due to symptom overlap with organophosphate poisoning, misdiagnosis is common. This can delay appropriate treatment and worsen patient outcomes .

Case Studies Overview

作用機序

Ethyl 2,4-dichlorophenoxyacetate exerts its herbicidal effects by mimicking the action of natural auxins, which are plant hormones that regulate growth. The compound is absorbed through the leaves and translocated to the meristematic regions of the plant, where it induces uncontrolled cell division and growth. This leads to the disruption of normal plant development and eventual death .

The molecular targets of this compound include auxin receptors and transport proteins. The compound interferes with the normal signaling pathways of auxins, leading to an overproduction of ethylene and reactive oxygen species, which cause cellular damage and necrosis .

類似化合物との比較

Ethyl 2,4-dichlorophenoxyacetate is similar to other phenoxy herbicides, such as:

2,4-Dichlorophenoxyacetic acid (2,4-D): The parent compound, widely used as a herbicide.

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with similar properties but with higher toxicity.

Mecoprop (MCPP): A related compound used for selective weed control in lawns and turf.

Uniqueness: this compound is unique in its ester form, which makes it more lipophilic and enhances its absorption and translocation within plants. This property makes it particularly effective in controlling a wide range of broadleaf weeds .

生物活性

Ethyl 2,4-dichlorophenoxyacetate, commonly known as 2,4-D ethyl ester, is a selective herbicide derived from 2,4-dichlorophenoxyacetic acid (2,4-D). This compound exhibits a variety of biological activities, primarily related to its herbicidal properties, but also includes significant toxicological effects in humans and animals. This article presents an overview of the biological activity of this compound, highlighting its mechanisms of action, toxicological effects, and relevant case studies.

Herbicidal Activity

This compound functions by mimicking natural plant hormones (auxins), leading to uncontrolled growth in susceptible plant species. The compound disrupts normal cellular processes by promoting excessive cell division and elongation, ultimately resulting in plant death. This mechanism is particularly effective against broadleaf weeds while sparing grasses.

Metabolism and Degradation

Upon application, ethyl 2,4-D rapidly hydrolyzes to its active form, 2,4-D. Studies indicate that the degradation of this compound occurs predominantly through microbial activity in soil and water environments. The half-life of degradation varies significantly based on environmental conditions:

| pH Level | Half-Life (days) |

|---|---|

| pH 5 | 99.7 |

| pH 7 | 78.3 |

| pH 9 | 52.2 |

This variability highlights the importance of environmental factors in determining the persistence and ecological impact of the herbicide .

Acute Toxicity

Ingestion or exposure to ethyl 2,4-D can lead to severe toxicological effects including neurotoxicity, cardiotoxicity, hematotoxicity, and nephrotoxicity. A notable case report documented a patient who ingested the compound and experienced muscle fibrillations, acute kidney injury, and loss of consciousness due to neurotoxicity. Prompt medical intervention with gastric lavage and forced alkaline diuresis resulted in recovery .

Chronic Effects

Chronic exposure to ethyl 2,4-D has been associated with various health effects in animal studies. Key findings include:

- Hematological Alterations : Decreased platelet counts and hematocrit levels in rats exposed to high doses.

- Renal Toxicity : Significant kidney damage was observed at doses exceeding 75 mg/kg/day.

- Endocrine Disruption : Alterations in thyroid hormone levels were noted in laboratory animals following repeated exposure .

Case Studies

Several case studies have documented the acute effects of ethyl 2,4-D poisoning:

- Case Report on Survival : A rare survival case after intentional ingestion highlighted the importance of early identification and aggressive treatment strategies. The patient exhibited profound muscle damage and elevated creatinine kinase levels but recovered after intensive medical care .

- Longitudinal Study : A five-year biological monitoring study assessed urinary excretion levels among workers exposed to 2,4-D during production. Results indicated variable urinary concentrations correlating with exposure levels and work schedules .

Research Findings

Recent studies have focused on the oxidative stress induced by ethyl 2,4-D exposure. Research involving fungal cultures demonstrated that exposure led to increased membrane permeability and lipid peroxidation, suggesting significant cellular damage due to oxidative stress mechanisms .

Additionally, a review of hepatotoxicity associated with 2,4-D exposure indicated that the compound disrupts liver function by increasing fatty acid oxidation and generating oxidative stress within hepatic tissues .

特性

IUPAC Name |

ethyl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLBZIVMVVHMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041346 | |

| Record name | 2,4-D-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-23-3 | |

| Record name | Ethyl 2,4-dichlorophenoxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-D-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8J68U4959 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。